1,4-dihydro-6-nitro-2-phenylQuinazoline

Description

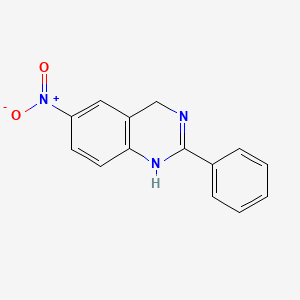

1,4-Dihydro-6-nitro-2-phenylquinazoline is a quinazoline derivative characterized by a partially reduced dihydroquinazoline core, a nitro group at the 6-position, and a phenyl substituent at the 2-position (Figure 1). Quinazolines are heterocyclic aromatic compounds with a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The nitro group at the 6-position may enhance electrophilic reactivity or participate in hydrogen bonding, while the 2-phenyl substituent contributes steric bulk and lipophilicity.

Properties

Molecular Formula |

C14H11N3O2 |

|---|---|

Molecular Weight |

253.26 g/mol |

IUPAC Name |

6-nitro-2-phenyl-1,4-dihydroquinazoline |

InChI |

InChI=1S/C14H11N3O2/c18-17(19)12-6-7-13-11(8-12)9-15-14(16-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) |

InChI Key |

AJAGSBHFSKVTFF-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2)[N+](=O)[O-])NC(=N1)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dihydro-6-nitro-2-phenylQuinazoline typically involves multiple steps. One common method includes the following steps:

Cyclization: The product undergoes cyclization using 25% ammonia water under ultrasound at 80°C for 3 hours.

Final Reduction: The final step involves another reduction using iron powder and concentrated hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and efficient. The use of co-solvents and ultrasound-assisted reactions helps in achieving higher yields and purity, making the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydro-6-nitro-2-phenylQuinazoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction of the nitro group to an amino group is a common reaction.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Iron powder and concentrated hydrochloric acid are frequently used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives, which have significant biological activities .

Scientific Research Applications

1,4-Dihydro-6-nitro-2-phenylQuinazoline has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other heterocyclic compounds.

Biology: Studied for its potential antibacterial and antifungal properties.

Medicine: Investigated for its anticancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1,4-dihydro-6-nitro-2-phenylQuinazoline involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit protein kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1,4-dihydro-6-nitro-2-phenylquinazoline and related quinazoline/quinoline derivatives:

Structural and Functional Insights

- Core Modifications: The dihydroquinazoline core in the target compound reduces aromaticity compared to fully conjugated quinazolines (e.g., imidazo[4,5-g]quinazolines ), which may influence redox behavior or binding interactions.

- Substituent Effects: Nitro Group: The 6-nitro group in the target compound contrasts with electron-withdrawing trifluoromethyl groups in or electron-donating piperazinyl groups in . Nitro groups are known to modulate bioavailability and metabolic stability. Phenyl vs. Heteroaryl: The 2-phenyl group in the target compound differs from pyridyl or thiophenyl substituents in imidazo[4,5-g]quinazolines , which may alter solubility and target selectivity.

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for imidazo-quinazolines (e.g., aldehyde-mediated cyclization ), but the absence of an imidazole ring simplifies the pathway compared to fused derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.